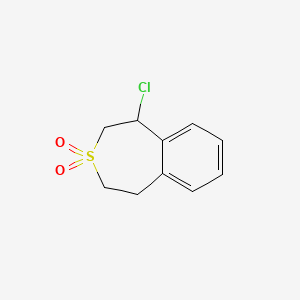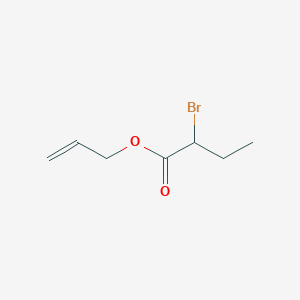
Prop-2-en-1-yl 2-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 2-bromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the second carbon of the butanoate chain and an allyl group attached to the oxygen atom of the ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with prop-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 2-bromobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxybutanoate derivatives.
Elimination Reactions: Products include alkenes such as but-2-ene.
Addition Reactions: Products include halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Prop-2-en-1-yl 2-bromobutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl 2-bromobutanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond in the allyl group participates in addition reactions. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl 2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine.
Prop-2-en-1-yl 2-iodobutanoate: Similar in structure but with an iodine atom instead of bromine.
Prop-2-en-1-yl 2-fluorobutanoate: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
Prop-2-en-1-yl 2-bromobutanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which affects the compound’s reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
6291-97-0 |
|---|---|
Formule moléculaire |
C7H11BrO2 |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
prop-2-enyl 2-bromobutanoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-10-7(9)6(8)4-2/h3,6H,1,4-5H2,2H3 |
Clé InChI |
YODSFICKWRHBKQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


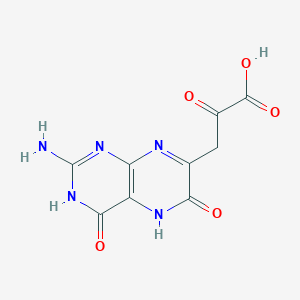
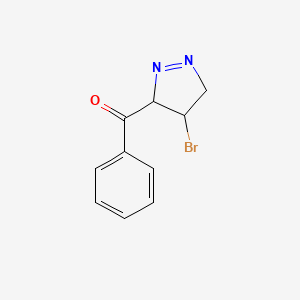

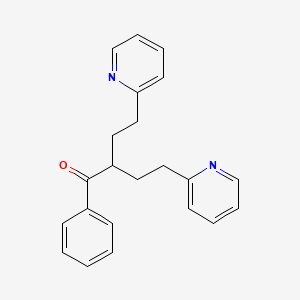
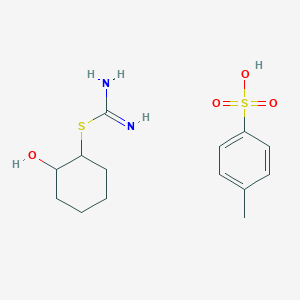
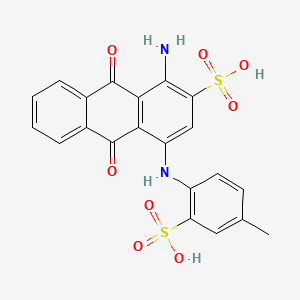
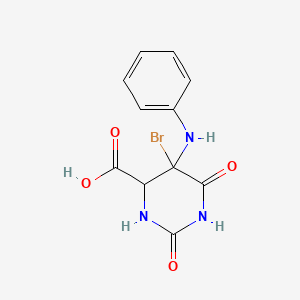
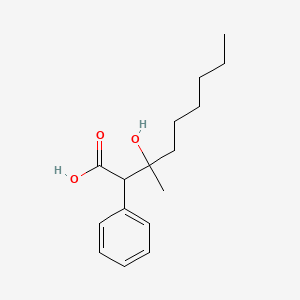
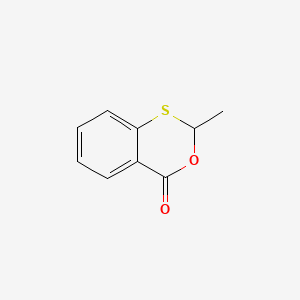
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)


![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
